molecular formula C12H16N2O4 B7437312 1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide

1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide

Cat. No. B7437312
M. Wt: 252.27 g/mol
InChI Key: REMKYZDDIMRBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide is a synthetic compound that belongs to the class of pyridine carboxamides. It has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in various cellular processes.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide in lab experiments is its wide range of biological effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide. Some possible areas of study include its potential use in the treatment of various diseases, the development of new synthetic analogs with improved biological activity, and the elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2-hydroxypropylamine to form the final compound.

Scientific Research Applications

1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.

properties

IUPAC Name

1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)7-18-13-11(16)10-3-2-6-14(12(10)17)9-4-5-9/h2-3,6,8-9,15H,4-5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKYZDDIMRBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CONC(=O)C1=CC=CN(C1=O)C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(2-hydroxypropoxy)-2-oxopyridine-3-carboxamide

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